molecular formula C13H8ClF3S B7990748 1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990748
M. Wt: 288.72 g/mol
InChI Key: ATLDLFVVAABLAN-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with fluorine atoms at positions 1 and 3. At position 4, a sulfanylmethyl (-SCH2-) group bridges to a second benzene ring substituted with chlorine (position 4) and fluorine (position 3).

Properties

IUPAC Name

1-chloro-4-[(2,4-difluorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-11-4-3-10(6-13(11)17)18-7-8-1-2-9(15)5-12(8)16/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLDLFVVAABLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound consists of a difluorobenzene ring substituted with a sulfanylmethyl group attached to a chlorofluorophenyl moiety. This specific arrangement is believed to enhance its interaction with biological targets.

Molecular Formula: C13H10ClF2S
Molecular Weight: 283.74 g/mol
CAS Number: 151945-84-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine and chlorine atoms in its structure is known to influence its binding affinity and selectivity towards various biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, similar to other halogenated phenyl compounds that have shown inhibitory effects on tyrosinase and related enzymes .
  • Modulation of Signaling Pathways: It may affect signaling pathways by interacting with receptors or altering the activity of proteins involved in cell signaling.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar compounds against various bacterial strains. The presence of halogen atoms was found to enhance activity against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateHigh
Compound BHighModerate
This compoundTBDTBD

Anticancer Properties

The compound's potential as an anticancer agent has been explored through molecular docking studies that suggest it may bind effectively to cancer-related targets such as protein kinases. In vitro studies are necessary to confirm these findings.

Case Studies

  • Study on Tyrosinase Inhibition:
    A recent investigation into compounds containing the 4-chloro-3-fluorophenyl motif demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin production. This suggests that this compound could similarly inhibit this enzyme, potentially impacting pigmentation disorders .
  • Research on Antimicrobial Effects:
    Another study focused on the synthesis of derivatives from structurally similar compounds showed promising results against a range of microbial strains, reinforcing the hypothesis that halogenation enhances biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several structurally related compounds are described in EP 4 374 877 A2 (2024), focusing on pharmaceutical intermediates. Key analogues include:

Table 1: Structural Comparison of Target Compound and Patent Analogues
Compound Name / ID Core Substituents (Benzene Ring) Bridge/Functional Group Attached Substituent(s)
1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (Target) 1,3-diF Sulfanylmethyl (-SCH2-) 4-Cl-3-F-phenyl
2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene (Example 13, First Step) 2,3-diF Ethoxy (-OCH2CH2-) with amine side chain 2-methoxyethyl(methyl)amino
2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde (Example 1 Intermediate) 2,3-diF Ethoxy (-OCH2CH2-) with morpholine Morpholino (cyclic tertiary amine)
Carboxamide derivatives (Example 4, e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-phenyl]...) 2,3-diF Ethoxy-morpholine or carboxamide linkages Pyrimidine/pyridine-based pharmacophores

Key Points of Comparison

Substituent Type and Electronic Effects
  • Sulfur’s larger atomic size may also influence steric interactions .
  • Patent Analogues :

    • Compounds with ethoxy-morpholine bridges (e.g., ) incorporate a tertiary amine within a morpholine ring, enhancing solubility via hydrogen bonding and introducing basicity.
    • Carboxamide derivatives (e.g., ) prioritize hydrogen-bonding capacity and target engagement, critical for pharmaceutical activity.
Pharmacokinetic and Physicochemical Properties
  • Solubility : Ethoxy-morpholine derivatives (e.g., ) benefit from the morpholine ring’s polarity, improving aqueous solubility—a key factor in drug design.

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